molecular formula C12H9Cl2NO B11925020 4-Chloro-2-((4-chlorobenzyl)oxy)pyridine CAS No. 1346707-11-6

4-Chloro-2-((4-chlorobenzyl)oxy)pyridine

Cat. No.: B11925020
CAS No.: 1346707-11-6
M. Wt: 254.11 g/mol
InChI Key: XLQJELKJQHTXAC-UHFFFAOYSA-N
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Description

4-Chloro-2-((4-chlorobenzyl)oxy)pyridine is an organic compound with the molecular formula C12H9Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group and a chlorobenzyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((4-chlorobenzyl)oxy)pyridine typically involves the reaction of 4-chlorobenzyl chloride with 2-hydroxypyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyridine attacks the benzyl chloride, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 4-chlorobenzyl chloride, 2-hydroxypyridine

    Solvent: Anhydrous conditions, often using solvents like dichloromethane or toluene

    Base: Potassium carbonate or sodium hydroxide

    Temperature: Typically carried out at room temperature or slightly elevated temperatures

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((4-chlorobenzyl)oxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloro groups to other functional groups like amines.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Amino derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

4-Chloro-2-((4-chlorobenzyl)oxy)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((4-chlorobenzyl)oxy)pyridine involves its interaction with specific molecular targets. The chloro and chlorobenzyl groups can participate in various binding interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzyl chloride
  • 2-Chloropyridine
  • 4-Chloro-2-hydroxypyridine

Comparison

4-Chloro-2-((4-chlorobenzyl)oxy)pyridine is unique due to the presence of both chloro and chlorobenzyl groups attached to the pyridine ring. This dual substitution pattern imparts distinct chemical and biological properties compared to its analogs. For example, 4-chlorobenzyl chloride lacks the pyridine ring, while 2-chloropyridine does not have the chlorobenzyl group, resulting in different reactivity and applications.

Properties

CAS No.

1346707-11-6

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

4-chloro-2-[(4-chlorophenyl)methoxy]pyridine

InChI

InChI=1S/C12H9Cl2NO/c13-10-3-1-9(2-4-10)8-16-12-7-11(14)5-6-15-12/h1-7H,8H2

InChI Key

XLQJELKJQHTXAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=NC=CC(=C2)Cl)Cl

Origin of Product

United States

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